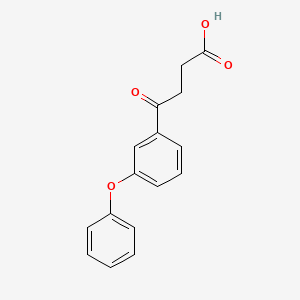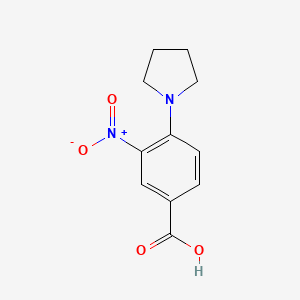
5-Ethoxy-4-methoxy-2-methyl-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-Ethoxy-4-methoxy-2-methyl-benzaldehyde, is a derivative of benzaldehyde, which is a commonly used building block in organic synthesis. Benzaldehyde derivatives are known for their versatility in chemical reactions and are often used to synthesize various aromatic compounds, including those with potential inhibitory activities, as seen in the synthesis of isovanillins .
Synthesis Analysis
The synthesis of benzaldehyde derivatives can be achieved through different methods. For instance, 5-tert-Butyl-2-hydroxy-benzaldehyde was synthesized using hydroformylation catalyzed by magnesium methoxide . Similarly, 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2-one was synthesized from benzaldehyde, ethyl acetoacetate, and urea in the presence of KH2PO4 . These methods highlight the reactivity of the aldehyde group in benzaldehyde and its derivatives, allowing for the introduction of various substituents to create complex molecules.
Molecular Structure Analysis
The molecular structure and geometry of benzaldehyde derivatives can be optimized using computational methods such as density functional theory (DFT). For example, the structures of some azo-benzoic acids were confirmed using spectroscopic techniques and optimized using the B3LYP DFT method . This type of analysis is crucial for understanding the electronic and steric effects of substituents on the benzaldehyde core, which can influence the reactivity and properties of the molecule.
Chemical Reactions Analysis
Benzaldehyde derivatives undergo a variety of chemical reactions. The study of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, a related compound, showed that it can undergo photochemical and acid-catalyzed rearrangements to produce different types of products . Additionally, the reaction of 6-amino-4-pyrimidinones with benzaldehyde and ethyl cyanoacetate led to the synthesis of novel pyrido[2,3-d]pyrimidine-4,7-diones . These reactions demonstrate the reactivity of the aldehyde group and its ability to participate in various transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by the substituents attached to the benzene ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and solubility. The inhibitory activity of isovanillins against rat liver catechol O-methyltransferase was found to be enhanced by electron-withdrawing substituents in the 5 position . These properties are important for the practical applications of these compounds in medicinal chemistry and other fields.
Aplicaciones Científicas De Investigación
Microwave and Traditional Solvothermal Syntheses
A study compared microwave and traditional solvothermal syntheses of Co(II)4O4 cubes using derivatives of benzaldehyde, including ethoxy and methoxy substituents. The research demonstrated microwave heating's efficiency over traditional methods, offering insights into crystal quality and magnetic properties. This suggests potential applications of similar compounds in materials science, especially in designing magnetic materials and exploring new cluster architectures (Kun Zhang et al., 2013).
Synthesis of Dihydropyrimidine Derivatives
Another study focused on synthesizing dihydropyrimidine derivatives from benzaldehyde, highlighting the versatility of benzaldehyde derivatives in synthesizing heterocyclic compounds. This research points to the potential use of "5-Ethoxy-4-methoxy-2-methyl-benzaldehyde" in pharmaceutical chemistry, especially in creating compounds with possible therapeutic applications (Yang-Qing Mo, 2009).
Synthesis and Optical Properties of Metal Quinolates
Research on the synthesis of aluminum and zinc quinolates using substituted benzaldehyde demonstrates the role of such compounds in developing materials with specific optical properties. This study suggests potential applications in the field of optoelectronic devices, where "5-Ethoxy-4-methoxy-2-methyl-benzaldehyde" could be used to tailor the optical properties of metal complexes (Vasilis P. Barberis et al., 2006).
Synthesis of Polyazomethines
A study on the synthesis of bis-aldehyde monomers and their conductive polyazomethines highlights the use of benzaldehyde derivatives in polymer chemistry. This indicates potential applications in creating electrically conductive materials, suggesting that "5-Ethoxy-4-methoxy-2-methyl-benzaldehyde" could be explored for synthesizing conductive polymers with applications in electronics (A. Hafeez et al., 2019).
Synthesis of Schiff-bases and Copper(I) Complexes
Research on the synthesis of Schiff-bases from triazole and benzaldehyde derivatives, and their copper(I) complexes, demonstrates the applicability of such compounds in coordination chemistry. This opens avenues for exploring "5-Ethoxy-4-methoxy-2-methyl-benzaldehyde" in creating novel metal complexes with potential catalytic, magnetic, or optical applications (M. Ghassemzadeh et al., 2005).
Propiedades
IUPAC Name |
5-ethoxy-4-methoxy-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11-6-9(7-12)8(2)5-10(11)13-3/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUSALADQYHRFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390258 |
Source


|
| Record name | 5-Ethoxy-4-methoxy-2-methyl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-4-methoxy-2-methyl-benzaldehyde | |
CAS RN |
104736-35-8 |
Source


|
| Record name | 5-Ethoxy-4-methoxy-2-methyl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1306937.png)
![(Z)-3-(3-chloro-4-methylanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1306938.png)

![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)

![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)
![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)
![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)
![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)
